3-Chlorothiophene-2-thiol
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Overview
Description
3-Chlorothiophene-2-thiol is a heterocyclic compound containing a thiophene ring substituted with a chlorine atom at the third position and a thiol group at the second position. Thiophene derivatives, including this compound, are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary route to synthesize thiophenethiols, including 3-Chlorothiophene-2-thiol, involves the reaction of halogenothiophenes with hydrogen sulfide (H₂S) or lower alkyl mercaptans in the gas phase. This reaction proceeds via a radical mechanism. For instance, 2-chlorothiophene reacts with isopropyl mercaptan at 540°C in a quartz tube to yield 2-thiophenethiol .
Industrial Production Methods: In industrial settings, the synthesis of thiophenethiols can also involve the thermolysis of bis(2-thienyl) sulfides or hydrothiolysis of bis(2-thienyl) disulfides in the presence of elemental sulfur. These methods provide additional sources of thiyl radicals, enhancing the yield of thiophenethiols .
Chemical Reactions Analysis
Types of Reactions: 3-Chlorothiophene-2-thiol undergoes various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Electrophilic, nucleophilic, and radical substitutions are common in thiophene chemistry.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophene derivatives depending on the reagents used.
Scientific Research Applications
3-Chlorothiophene-2-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the development of organic semiconductors, corrosion inhibitors, and other industrial applications
Mechanism of Action
The mechanism of action of 3-Chlorothiophene-2-thiol involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the chlorine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions .
Comparison with Similar Compounds
2-Chlorothiophene: Lacks the thiol group, making it less reactive in certain chemical reactions.
3-Bromothiophene-2-thiol: Similar structure but with a bromine atom instead of chlorine, which can affect its reactivity and applications.
Thiophene-2-thiol: Lacks the chlorine atom, resulting in different chemical properties and reactivity
Biological Activity
3-Chlorothiophene-2-thiol (C4H3ClS2) is a sulfur-containing organic compound that has garnered attention due to its potential biological activities. This article synthesizes available research findings, case studies, and data tables related to the biological activity of this compound.
Chemical Structure and Properties
This compound features a thiophene ring substituted with a chlorine atom and a thiol group. Its molecular structure can be represented as follows:
This structure contributes to its reactivity and interaction with various biological systems.
Antioxidant Activity
Research indicates that thiophene derivatives, including this compound, exhibit significant antioxidant properties. A study evaluating various thieno[2,3-b]thiophene derivatives reported that certain compounds demonstrated potent inhibition of oxidative stress markers, which is crucial for preventing cellular damage and disease progression .
Table 1: Antioxidant Activity of Thiophene Derivatives
Anticancer Properties
In vitro studies have shown that thiophene derivatives possess anticancer properties. For instance, compounds similar to this compound were evaluated against various cancer cell lines, including PC-3 prostate cancer cells. The results indicated significant cytotoxic effects, suggesting potential applications in cancer therapy .
Table 2: Anticancer Activity of Thiophene Derivatives
Compound | Cancer Cell Line | IC50 (μM) | Reference |
---|---|---|---|
This compound | TBD | TBD | |
Compound 5a | PC-3 | 22.5 | |
Compound 9h | MCF-7 | 10 |
Enzyme Inhibition
The compound has also been studied for its potential to inhibit specific enzymes involved in metabolic processes. For example, some thiophenes have demonstrated inhibitory effects on α-glucosidase and β-glucuronidase, which are relevant in managing diabetes and other metabolic disorders .
Table 3: Enzyme Inhibition by Thiophene Derivatives
Case Studies
Several case studies have explored the biological implications of thiophenes:
- Antitumor Activity : A study highlighted the antitumor activity of thieno[2,3-b]thiophenes against PC-3 cell lines, where compounds exhibited significant inhibition rates compared to standard treatments .
- Oxidative Stress Reduction : Another investigation focused on the antioxidant capabilities of thiophenes in reducing oxidative stress markers in cellular models, indicating their potential for therapeutic applications in age-related diseases .
Properties
Molecular Formula |
C4H3ClS2 |
---|---|
Molecular Weight |
150.7 g/mol |
IUPAC Name |
3-chlorothiophene-2-thiol |
InChI |
InChI=1S/C4H3ClS2/c5-3-1-2-7-4(3)6/h1-2,6H |
InChI Key |
VRKSFLFQCHILPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1Cl)S |
Origin of Product |
United States |
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